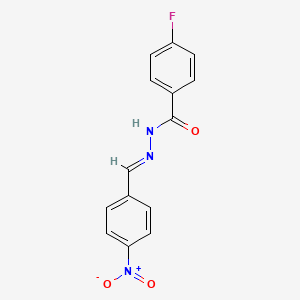
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide, also known as ADAH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ADAH is a hydrazone derivative that has been synthesized through a variety of methods and has shown promise in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation and pain. 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, it has been shown to have anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and has good stability. It has also been shown to have low toxicity. However, there are some limitations to using 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide in lab experiments. It is relatively new and has not been extensively studied. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide. One direction is to further investigate its mechanism of action. Another direction is to study its potential therapeutic applications in more detail. It may also be useful to investigate the potential side effects of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide and its interactions with other drugs. Finally, it may be useful to explore the potential of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide is a chemical compound that has shown promise in the treatment of various diseases. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. Although its mechanism of action is not fully understood, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Further research is needed to fully understand the potential of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide and its applications in the field of medicine.
Synthesemethoden
The synthesis of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been achieved through various methods, including the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate followed by the addition of acetylacetone. Another method involves the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate followed by the addition of acetyl chloride. These methods have been optimized to produce high yields of 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide with good purity.
Wissenschaftliche Forschungsanwendungen
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that 2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(3,4-difluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O/c17-14-7-6-13(10-15(14)18)11-19-20-16(22)12-21-8-4-2-1-3-5-9-21/h6-7,10-11H,1-5,8-9,12H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHCEAUUAGCPM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azocanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5530792.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5530808.png)
![(3S*,4R*)-1-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5530823.png)
![6-methoxy-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-chromanecarboxamide](/img/structure/B5530826.png)

![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-3-methylisoxazole-4-carboxamide](/img/structure/B5530848.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)

![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)
![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)
![2-(1-methyl-1H-pyrazol-3-yl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5530881.png)
![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)